Benzyl formate

Vue d'ensemble

Description

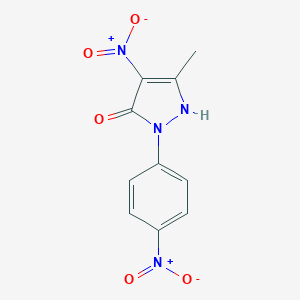

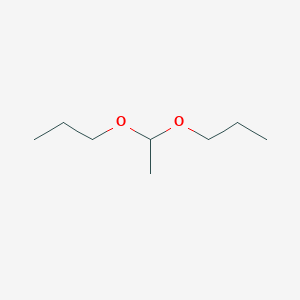

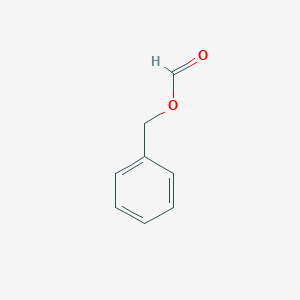

Le formiate de benzyle, également connu sous le nom d'ester benzylique de l'acide formique, est un composé organique de formule moléculaire C8H8O2. Il s'agit d'un liquide incolore à jaune pâle avec une odeur fruitée agréable. Ce composé est couramment utilisé dans l'industrie des parfums et des arômes en raison de son arôme floral et sucré.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le formiate de benzyle peut être synthétisé par estérification de l'alcool benzylique avec de l'acide formique. Une méthode courante implique le chauffage d'un mélange d'acide formique et d'alcool benzylique en présence d'un catalyseur tel que l'acide sulfurique. La réaction se déroule comme suit :

C6H5CH2OH+HCOOH→C6H5CH2OCHO+H2O

Méthodes de production industrielle : Dans les milieux industriels, le formiate de benzyle est souvent produit en faisant passer un mélange d'acide formique et d'un excès d'alcool benzylique sur un catalyseur tel que le dioxyde de thorium ou le dioxyde de titane à des températures élevées {_svg_1}.

Analyse Des Réactions Chimiques

Types de réactions : Le formiate de benzyle subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, le formiate de benzyle peut s'hydrolyser pour former de l'alcool benzylique et de l'acide formique.

Réduction : Le formiate de benzyle peut être réduit en alcool benzylique à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Oxydation : L'oxydation du formiate de benzyle peut produire du benzaldéhyde et de l'acide formique.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Principaux produits formés :

Hydrolyse : Alcool benzylique et acide formique.

Réduction : Alcool benzylique.

Oxydation : Benzaldéhyde et acide formique.

4. Applications de la recherche scientifique

Le formiate de benzyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme solvant pour diverses réactions chimiques.

Biologie : Employé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.

Médecine : Investigé pour son utilisation potentielle dans les systèmes de libération de médicaments et comme précurseur de composés pharmaceutiques.

Industrie : Utilisé dans la production de parfums, d'arômes et comme intermédiaire dans la synthèse d'autres produits chimiques

5. Mécanisme d'action

Le mécanisme d'action du formiate de benzyle implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans les systèmes biologiques, le formiate de benzyle peut être hydrolysé par les estérases pour produire de l'alcool benzylique et de l'acide formique. L'alcool benzylique peut ensuite subir d'autres transformations métaboliques, tandis que l'acide formique peut participer à diverses voies biochimiques .

Applications De Recherche Scientifique

Benzyl formate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals

Mécanisme D'action

The mechanism of action of benzyl formate involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can be hydrolyzed by esterases to produce benzyl alcohol and formic acid. The benzyl alcohol can then undergo further metabolic transformations, while formic acid can participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Le formiate de benzyle peut être comparé à d'autres esters de l'acide formique, tels que :

Formiate de phényle : Structure similaire mais avec un groupe phényle au lieu d'un groupe benzyle.

Formiate de phénéthyle : Contient un groupe phénéthyle, offrant un profil aromatique différent.

Formiate d'anisyle : Comprend un groupe anisyle, contribuant à un parfum distinct.

Unicité : Le formiate de benzyle est unique en raison de son profil aromatique spécifique, ce qui le rend très apprécié dans l'industrie des parfums et des arômes. Sa réactivité chimique permet également des applications diverses en synthèse organique et dans les procédés industriels .

Propriétés

IUPAC Name |

benzyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWQUFXKFGHYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059298 | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with an intense pleasant, floral-fruity odour | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.092 | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-57-4 | |

| Record name | Benzyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl formate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing benzyl formate?

A1: this compound can be synthesized in a one-step process by reacting hydrazine hydrate with dimethyl carbonate to form hydrazine methyl formate. Without separating this intermediate, benzyl alcohol is added along with a catalyst to produce this compound. This method boasts simplicity, high yield and purity, and cost-effectiveness. []

Q2: Can you describe alternative synthetic routes for this compound?

A2: Beyond the hydrazine route, this compound can be produced via reactions of substituted or unsubstituted benzyl halides with alkali or alkaline earth metal formates. These reactions can be optimized with catalysts for high yields. [] Another method employs nickel (0) nanoparticles immobilized on amine-functionalized mesoporous SBA-15, catalyzing the reaction between benzyl halides and CO2 as a C1 source. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.

Q4: How can this compound be characterized using spectroscopic techniques?

A4: While specific spectroscopic data is limited in the provided research, this compound can be characterized using various techniques:

Q5: What are some of the applications of this compound?

A5: this compound is primarily known for its fragrance properties. It's used as an ingredient in various products like perfumes, cosmetics, and soaps, contributing to a pleasant, sweet, fruity aroma. [, , ]

Q6: How does the structure of this compound influence its volatility?

A6: Studies show that increasing the hydrophobicity of this compound analogs (e.g., benzyl acetate, benzyl propionate) leads to stronger control of volatility by Pluronic P-85, a surfactant. This suggests that the hydrophobic benzene ring contributes significantly to its overall volatility. []

Q7: Has this compound demonstrated any biological activity?

A7: Interestingly, a study investigated the antimicrobial potential of Picrorhiza kurroa extract, which contains this compound. While picroside-1 was identified as the primary bioactive compound, the presence of this compound within the extract suggests possible synergistic effects warranting further investigation. []

Q8: Are there any known instances of this compound undergoing thermal decomposition, and what are the products?

A8: Research indicates that this compound undergoes thermal decomposition. When heated to 98°C, it decomposes into toluene, bibenzyl, phenylacetaldehyde, formic acid, and (benzyloxy)methyl formate. Interestingly, when chlorinated solvents are used, benzyl chloride is also produced. Lower temperature decomposition (37°C) yields similar products, with the addition of this compound. []

Q9: Does strain hardening of metal surfaces influence the lubricating properties of this compound?

A9: Surprisingly, studies show that strain hardening can reduce the friction coefficient of iron when lubricated with this compound, unlike some other benzyl compounds. This suggests that this compound might interact uniquely with strained metal surfaces. []

Q10: What information is available regarding the safety of this compound for human use?

A10: Several organizations have conducted safety assessments on this compound:

- RIFM (Research Institute for Fragrance Materials): They have published a safety assessment specifically for this compound. []

- Fragrance Material Review on this compound: This review likely provides insights into its safe use in fragrances. []

- Photochemical Degradation and Toxicity Assessment: This research likely investigated the breakdown of this compound in the environment and assessed its potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.